N-(3-chloro-4-methoxyphenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives This compound is characterized by its complex fused ring structure, which includes a pyrano ring fused to a pyridazine ring, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide typically involves multiple steps:
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Formation of the Pyrano[4,3-c]pyridazine Core: : This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrano[4,3-c]pyridazine core. Common reagents include hydrazine derivatives and aldehydes or ketones.
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Introduction of the Carboxamide Group: : The carboxamide group can be introduced through the reaction of the pyrano[4,3-c]pyridazine intermediate with an appropriate amine, such as 3-chloro-4-methoxyaniline, under conditions that facilitate amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
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Final Purification: : The final product is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using batch or continuous flow processes. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products. Industrial production may also involve the use of automated systems for precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, if present, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while nucleophilic substitution of the chloro group can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used in studies exploring its interaction with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to a regulatory site. The exact pathways involved depend on the specific biological context and the target’s role in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide: This compound shares the chloro and methoxy substituents but differs in the core structure, which affects its chemical and biological properties.
N-(3-chloro-4-methoxyphenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxylate: Similar in structure but with a carboxylate group instead of a carboxamide, influencing its reactivity and solubility.
Uniqueness
N-(3-chloro-4-methoxyphenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide is unique due to its specific combination of a pyrano[4,3-c]pyridazine core with a carboxamide group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-21-14-3-2-10(7-11(14)16)17-15(20)13-6-9-8-22-5-4-12(9)18-19-13/h2-3,6-7H,4-5,8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVARQOSHGSCUBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NN=C3CCOCC3=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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